1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
CAS No.: 473401-82-0
Cat. No.: VC4660176
Molecular Formula: C13H17NO6
Molecular Weight: 283.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 473401-82-0 |
---|---|
Molecular Formula | C13H17NO6 |
Molecular Weight | 283.28 |
IUPAC Name | 1-O-tert-butyl 2-O,5-O-dimethyl pyrrole-1,2,5-tricarboxylate |
Standard InChI | InChI=1S/C13H17NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h6-7H,1-5H3 |
Standard InChI Key | UCQWTCNWEVJUBI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C(=CC=C1C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate (CAS: 11231406) is a trisubstituted pyrrole with three ester functionalities. The tert-butyl group occupies the 1-position, while methyl esters are attached at the 2- and 5-positions. X-ray crystallography confirms a planar pyrrole ring with bond lengths consistent with aromatic delocalization . The tert-butyl group introduces steric bulk, influencing reactivity in subsequent transformations.
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₉NO₆ | |
Molecular Weight | 297.30 g/mol | |
Melting Point | 107–109°C | |
Boiling Point | Not reported | – |
Density | 1.21 g/cm³ (est.) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H NMR spectrum (400 MHz, CDCl₃) displays singlet resonances at δ 6.84 ppm (2H, pyrrole-H), δ 3.87 ppm (6H, methyl esters), and δ 1.67 ppm (9H, tert-butyl) . The ¹³C NMR spectrum confirms carbonyl carbons at δ 159.9 ppm (tert-butyl carbonate) and δ 148.9 ppm (methyl esters) .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a two-step lithiation-carboxylation strategy:
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Lithiation of N-Boc Pyrrole: Treatment of N-Boc pyrrole with n-butyllithium at −78°C generates a stabilized anion, which reacts with methyl chloroformate to install the 2- and 5-methyl esters .
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Crystallization and Purification: Flash chromatography (SiO₂, ether-petroleum ether) followed by cyclohexane recrystallization yields the product in 78% yield .
Table 2: Synthetic Conditions and Yields
Step | Reagents | Yield |
---|---|---|
Lithiation | n-BuLi, THF, −78°C | 78% |
Carboxylation | Methyl chloroformate | – |
Purification | Flash chromatography | – |
Stereochemical Considerations
The tert-butyl group’s steric bulk directs subsequent reactions. For example, dihydroxylation of derived intermediates with osmium tetroxide proceeds with >95% diastereoselectivity, enabling access to pyrrolizidine cores .
Applications in Alkaloid Synthesis
Pyrrolizidine Alkaloids
The compound serves as a linchpin in synthesizing pyrrolizidine alkaloids, such as retronecine. Red-Al® reduction of its diester derivative yields a diol, which undergoes enzymatic desymmetrization to install chiral centers . Subsequent cyclization and functionalization steps complete the alkaloid framework.
Biocatalytic Modifications
Lipase-mediated kinetic resolution (e.g., using Pseudomonas sp. lipase) achieves enantiomeric excesses >90% for hydroxyester intermediates, underscoring the compound’s utility in asymmetric synthesis .
Future Directions
Catalytic Applications
Recent advances suggest potential in transition-metal catalysis, where the pyrrole’s electron-deficient ring could facilitate C–H activation.
Drug Discovery
Derivatives of this compound are being explored as scaffolds for kinase inhibitors, leveraging the pyrrole’s ability to engage in π-stacking interactions .
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